N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide
Description
N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex heterocyclic compound featuring a fused quinazoline core integrated with [1,3]dioxolo and thiazolo rings. The ethylphenyl substituent at the carboxamide group distinguishes it from simpler analogs. The presence of sulfur-containing moieties (thioxo, thiazolo) and fused aromatic systems may confer unique electronic and steric properties, influencing biological activity and solubility.
Properties
IUPAC Name |
N-(4-ethylphenyl)-8-oxo-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S2/c1-2-10-3-5-11(6-4-10)21-19(25)16-17-22-18(24)12-7-14-15(27-9-26-14)8-13(12)23(17)20(28)29-16/h3-8H,2,9H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCLVNFZOJINJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dioxolo group: This step may involve the reaction of the thiazole intermediate with a dioxolane derivative.
Attachment of the quinazoline moiety: This can be done via condensation reactions with suitable amines or amides.
Final functionalization:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, organometallic reagents, or strong acids/bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
The compound N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on current literature.
Cytotoxicity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have utilized the MTT assay to evaluate cell viability, revealing that certain derivatives can inhibit cell growth by over 40% in specific cancer types .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses activity against a range of bacterial strains, suggesting potential applications in treating infections . This is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria.
Anti-inflammatory Effects
In addition to its cytotoxic and antimicrobial properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .
Cancer Research
One notable application of this compound is in cancer research. A study involving various derivatives demonstrated that modifications to the ethyl group significantly impacted cytotoxicity levels against breast cancer cells. The findings suggest a structure-activity relationship that could guide future drug design .
Drug Development
The compound's diverse biological activities make it a candidate for further development into pharmaceuticals targeting cancer and infectious diseases. The ongoing research aims to optimize its efficacy and minimize toxicity through structural modifications.
Mechanism of Action
The mechanism of action of “N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Inhibiting or activating their function.
Interacting with nucleic acids: Modifying gene expression or protein synthesis.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Diversity
The target compound’s structural uniqueness lies in its hybrid quinazoline-thiazolo-dioxolo framework. Key comparisons with analogous compounds include:
Key Observations :
- Heterocyclic Core : The target compound’s thiazolo-dioxolo-quinazoline system is distinct from thiadiazole (3a) or triazole (3,7) analogs. Thiazolo rings may enhance π-stacking interactions compared to triazoles .
- Substituent Effects : The 4-ethylphenyl group offers lipophilicity, contrasting with the polar methoxy groups in ’s compound, which may improve aqueous solubility .
- Synthesis Complexity: Multi-step cyclizations (e.g., sodium-mediated or ethanol/KOH-driven reactions) are common in such frameworks .
Physicochemical Properties
Biological Activity
N-(4-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a compound belonging to a class of thiazoloquinazoline derivatives known for their diverse biological activities. This article synthesizes current research findings regarding its biological activity, including cytotoxicity and potential therapeutic applications.
The compound can be characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S₂ |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 1189498-82-5 |
Biological Activity Overview
Research indicates that thiazoloquinazoline derivatives exhibit various biological activities including:
- Antimicrobial : These compounds have shown effectiveness against a range of microbial pathogens.
- Anticancer : Significant cytotoxic effects have been observed in various cancer cell lines.
- Anti-inflammatory : Some derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes, which are involved in inflammation processes.
Cytotoxic Activity
A study focusing on the cytotoxic effects of thiazoloquinazoline derivatives reported significant activity against several cancer cell lines. The compound was tested against human breast cancer (MCF7 and MDA-MB-231) and colorectal cancer (HCT116 and Caco-2) cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potent anticancer properties.
Table 1: Cytotoxic Activity Results
| Cell Line | IC50 (µg/mL) | Activity Level |
|---|---|---|
| MCF7 | 15 | High |
| MDA-MB-231 | 20 | Moderate |
| HCT116 | 25 | Moderate |
| Caco-2 | 18 | High |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. The compound's structure allows it to inhibit key enzymes such as cyclooxygenases (COX), which play a critical role in inflammation and cancer progression.
Case Studies
Several studies have highlighted the efficacy of thiazoloquinazoline derivatives in preclinical models:
- Study on Anticancer Activity : In vitro studies demonstrated that compounds similar to N-(4-ethylphenyl)-5-oxo exhibited IC50 values less than 20 µg/mL against breast cancer cell lines, indicating strong potential as anticancer agents .
- Antimicrobial Efficacy : Research has shown that these compounds possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results .
Q & A
Basic: What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like substituted quinazolinones and thiazole derivatives. Key steps include:
- Cyclization : Refluxing precursors (e.g., 3-benzylidene-4-oxopentanoic acid derivatives) with hydrazine hydrate or thiourea to form the thiazoloquinazoline core .
- Coupling : Introducing the 4-ethylphenyl carboxamide group via nucleophilic acyl substitution, often using coupling agents like DCC (dicyclohexylcarbarbodiimide) .
- Optimization : Solvent choice (ethanol or DMF) and catalysts (e.g., benzyltributylammonium bromide) significantly impact yield. For example, DMF enhances solubility of polar intermediates, while reflux at 80–100°C accelerates reaction rates .
Advanced: How can computational methods resolve contradictions in spectroscopic data for structural validation?
Methodological Answer:
Discrepancies in NMR or IR data (e.g., unexpected shifts in carbonyl or thione groups) can arise from tautomerism or conformational flexibility. Strategies include:
- DFT Calculations : Simulate NMR chemical shifts using density functional theory (e.g., B3LYP/6-31G* basis sets) to compare with experimental data .
- Dynamics Modeling : Molecular dynamics simulations (e.g., using Gaussian or ORCA) predict dominant conformers in solution, clarifying split signals in H-NMR spectra .
- HPLC-MS Cross-Validation : High-resolution mass spectrometry confirms molecular weight, while HPLC purity checks rule out byproducts causing spectral overlaps .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR identify substituents (e.g., ethylphenyl protons at δ 1.2–1.4 ppm, thione sulfur adjacency causing deshielding) .
- IR : Key peaks include C=O (1670–1700 cm), C=S (1250–1300 cm), and NH stretches (3200–3350 cm) .
- XRD : Single-crystal X-ray diffraction confirms fused heterocyclic geometry (e.g., dihedral angles between dioxolo and thiazolo rings) .
Advanced: How do electronic effects of substituents influence biological activity, and how can SAR contradictions be addressed?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring enhance antimicrobial activity by increasing membrane permeability, while bulky groups (e.g., ethyl) may reduce binding affinity .
- Contradictions : Discrepancies in SAR (e.g., a methyl group improving activity in one study but reducing it in another) may stem from assay variability (e.g., bacterial strain differences). Mitigation strategies:
Basic: What in vitro assays are recommended for preliminary biological evaluation?
Methodological Answer:
- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) with IC determination .
- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC values against Gram+/Gram- bacteria .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced: How can reaction pathways be optimized using high-throughput screening (HTS) and DOE?
Methodological Answer:
- Design of Experiments (DOE) : Vary factors like temperature, solvent polarity, and catalyst loading in a fractional factorial design to identify optimal conditions .
- HTS Platforms : Use automated liquid handlers to test 100+ reaction permutations in parallel, monitoring yield via LC-MS .
- Machine Learning : Train models on HTS data to predict optimal conditions for novel derivatives .
Basic: What are the stability considerations for this compound under storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thioxo group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide .
- HPLC Purity Checks : Monitor degradation products (e.g., quinazoline ring-opening) over 6-month intervals .
Advanced: How can regioselectivity challenges in cyclization steps be resolved?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the quinazoline nitrogen) to steer cyclization toward the thiazolo ring .
- Microwave Synthesis : Enhance regioselectivity via rapid, controlled heating (e.g., 150°C for 10 minutes vs. 12-hour reflux) .
- Lewis Acid Catalysts : Use ZnCl or BF-EtO to stabilize transition states favoring the desired regioisomer .
Basic: What chromatographic methods are suitable for purification?
Methodological Answer:
- Flash Chromatography : Silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (30–70%) for intermediate purification .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity >95% .
Advanced: How can metabolic stability be predicted early in drug discovery?
Methodological Answer:
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites, focusing on vulnerable motifs (e.g., ethylphenyl oxidation) .
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS over 60 minutes .
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic pathways in vitro .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
